![molecular formula C18H16ClN3O4 B2578657 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide CAS No. 941899-98-5](/img/structure/B2578657.png)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds contains a total of 40 bonds; 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 ketone .Chemical Reactions Analysis
The unique structure of similar compounds enables its utilization as a versatile tool in various studies, ranging from drug discovery to molecular biology investigations.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include their molecular formula, molecular weight, melting point, boiling point, density, and toxicity .Scientific Research Applications
Heterocyclic Ring Formation
One pivotal application involves the synthesis of heterocyclic compounds, which are central to many pharmaceuticals and agrochemicals. For instance, Hanumanthu et al. (1976) demonstrated the condensation of o-aminobenzamide with aromatic aldehydes, leading to the formation of quinazolinones, a process relevant for creating compounds similar to "N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide" (Hanumanthu et al., 1976).
Reductive Chemistry
In the field of reductive chemistry, "this compound" could be involved in processes similar to those described by Palmer et al. (1995), where bioreductive drugs show selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction of nitro groups (Palmer et al., 1995).
Catalysis and Material Science
The compound could also play a role in catalysis and material science, as demonstrated by Gao et al. (2017), who synthesized tetranuclear complexes with potential applications as single-molecule magnets (SMMs) (Gao et al., 2017). Such applications are critical for developing new materials with unique magnetic properties.
Organic Synthesis
Moreover, the compound's framework is integral to synthetic organic chemistry, where it contributes to novel synthesis pathways. For example, Rakshit et al. (2011) reported an Rh(III)-catalyzed oxidative olefination that could potentially be applied to compounds like "this compound" for the selective formation of valuable products (Rakshit et al., 2011).
Antimicrobial and Antioxidant Studies
Lastly, its derivatives have been studied for their antimicrobial and antioxidant properties, as seen in the work by Sayed et al. (2022), where nitrophenyl-group-containing heterocycles showed moderate to strong activity against certain cancer cell lines and exhibited high antioxidant activity (Sayed et al., 2022).
Mechanism of Action
The mechanism of action of similar compounds is typically related to their unique chemical structure, which allows them to interact with various biological processes.
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-13(4-7-17(12)21)20-18(24)15-10-14(22(25)26)5-6-16(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFIPBCKZGRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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